[(3-Bromo-4-fluorophenyl)methyl]dimethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-9(11)8(10)5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEYTDFEQIGXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Aminoarylmethyl Halides in Advanced Organic Synthesis
Aminoarylmethyl halides are a class of organic compounds characterized by an aromatic ring substituted with both a halogenated methyl group and an amino group. These structures are of considerable interest in synthetic chemistry due to the dual reactivity imparted by these functional groups. The halogen atom, typically bromine or chlorine, serves as a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This reactivity is often exploited to introduce a wide range of functionalities, thereby enabling the construction of diverse molecular architectures.
The presence of both activating and deactivating groups on the aromatic ring, such as the amino and halide substituents respectively, can influence the regioselectivity of further aromatic substitution reactions. This interplay of electronic effects is a crucial consideration in the strategic design of multi-step syntheses.
Table 1: Representative Aminoarylmethyl Halides and Their Synthetic Applications
| Compound Name | Structure | Key Synthetic Application |
|---|---|---|
| 4-(Chloromethyl)aniline | Intermediate in the synthesis of dyes and pharmaceuticals. | |
| 2-Bromo-N,N-dimethylbenzylamine | ![]() |
Precursor for organometallic catalysts and ligands. |
Significance of Dimethylamine Containing Moieties in Functional Molecule Design
The dimethylamine (B145610) group, a tertiary amine, is a prevalent structural motif in a vast array of functional molecules, particularly in the realm of medicinal chemistry. Its inclusion in a molecular structure can significantly influence the compound's physicochemical properties, such as its basicity, polarity, and solubility. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
Dimethylamine derivatives are found in numerous FDA-approved drugs, where they contribute to a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties. researchgate.netnih.gov The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. Furthermore, the small size of the methyl groups provides steric bulk that can be fine-tuned to optimize binding affinity and selectivity. The electron-donating nature of the dimethylamino group can also modulate the electronic properties of the molecule, influencing its reactivity and metabolic stability. rsc.org
Overview of Research Trajectories for Halogenated Arylmethyl Amines and Their Synthetic Intermediacy
Direct Alkylation Approaches for this compound Synthesis
Direct alkylation methods are straightforward strategies for forging the target C-N bond. These approaches typically involve the reaction of an electrophilic benzyl (B1604629) substrate with the nucleophilic dimethylamine (B145610).
A primary and widely utilized method for synthesizing tertiary amines like this compound is the nucleophilic substitution reaction between a 3-bromo-4-fluorobenzyl halide (e.g., the bromide or chloride) and dimethylamine. In this reaction, dimethylamine acts as the nucleophile, attacking the electrophilic benzylic carbon of the halide. chemguide.co.uk This process displaces the halide ion (e.g., Br⁻ or Cl⁻) in what is typically an Sₙ2 mechanism.
The reaction is generally performed in a suitable solvent, such as tetrahydrofuran (B95107) (THF), acetonitrile, or N,N-dimethylformamide (DMF). An excess of dimethylamine is often used to drive the reaction to completion and to act as a base, neutralizing the hydrogen halide formed as a byproduct. Alternatively, an auxiliary non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be added to scavenge the acid. mdpi.com The initial product is an ammonium salt, which is then neutralized during workup to yield the free tertiary amine. A potential side reaction is the further reaction of the product with the starting benzyl halide to form a quaternary ammonium salt; however, using an excess of dimethylamine helps to minimize this outcome. chemguide.co.uk
Reductive amination provides an alternative and highly effective route to this compound. This one-pot process involves the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with dimethylamine in the presence of a suitable reducing agent. purdue.edu The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an electrophilic iminium ion intermediate. This intermediate is subsequently reduced in situ to yield the final tertiary amine product. google.com
A variety of reducing agents can be employed for this transformation. Mild reducing agents are preferred as they selectively reduce the iminium ion without significantly reducing the starting aldehyde. Common choices include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and borohydride (B1222165) exchange resin (BER). koreascience.kr Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Pd/C) is also a viable method. The reaction conditions, including solvent, temperature, and pH, are crucial for optimizing the yield and minimizing side reactions. google.comresearchgate.net
Strategies for the Preparation of Key Building Blocks and Precursors
The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors.
3-Bromo-4-fluorobenzyl bromide is a key intermediate for the nucleophilic substitution pathway. It can be synthesized from 3-bromo-4-fluorotoluene (B1266451) via free-radical bromination. This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.
Alternatively, 3-bromo-4-fluorobenzyl alcohol can serve as a precursor. The alcohol can be prepared by the reduction of 3-bromo-4-fluorobenzoic acid using reducing agents like sodium borohydride in the presence of an activator like ethyl chloroformate. google.com The resulting benzyl alcohol can then be converted to the corresponding benzyl bromide using reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
An alternative, multi-step approach involves the derivatization of 3-bromo-4-fluorophenylacetic acid. This pathway first requires the formation of an amide bond, followed by reduction.
The initial step is the conversion of 3-bromo-4-fluorophenylacetic acid into N,N-dimethyl-2-(3-bromo-4-fluorophenyl)acetamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated species is then reacted with dimethylamine. Alternatively, direct coupling of the carboxylic acid with dimethylamine can be accomplished using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com
In the second step, the resulting N,N-dimethyl amide is reduced to the target tertiary amine. This reduction requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran. Borane (BH₃) complexes can also be used for this transformation.
Optimization of Reaction Conditions and Process Efficiency
In direct alkylation via nucleophilic substitution, the choice of solvent can significantly influence reaction rates. Polar aprotic solvents generally favor Sₙ2 reactions. Temperature control is also important to balance the reaction rate with the potential for side reactions. The stoichiometry of the reactants, particularly the use of excess dimethylamine, is a key parameter to control to prevent the formation of quaternary ammonium byproducts. chemguide.co.uk
For reductive amination, the choice of reducing agent is critical. The agent must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the in-situ formed iminium ion. purdue.edu Maintaining the pH of the reaction medium is also crucial, as the formation of the iminium ion is pH-dependent.
Process efficiency can also be enhanced at the precursor synthesis stage. For instance, a patented method for synthesizing the 3-bromo-4-fluorobenzaldehyde precursor avoids the use of toxic bromine or chlorine gas by using sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) with ultrasonic assistance, resulting in a high-yield, green, and operationally simple process. google.compatsnap.com
Below is a table summarizing various conditions from a patented synthesis of the key precursor, 3-bromo-4-fluorobenzaldehyde, highlighting the impact of reactant stoichiometry on yield and purity.
| Reactant | Molar Ratio (vs. 4-fluorobenzaldehyde) | Final Purity | Yield |
| Example 1 | |||
| Sodium Bromide | 1.01 | 99.2% | 90.4% |
| Sodium Hypochlorite | 1.02 | ||
| Example 2 | |||
| Sodium Bromide | 1.03 | 99.4% | 91.9% |
| Sodium Hypochlorite | 1.03 | ||
| Example 3 | |||
| Sodium Bromide | 1.00 | 98.9% | 89.2% |
| Sodium Hypochlorite | 1.04 | ||
| Data sourced from patent CN109912396B. google.com |
Purification of the final product, typically through distillation or column chromatography, is a final, critical step to ensure the desired purity of this compound is achieved.
Investigation of Solvent Effects on Reaction Kinetics and Yields
Historically, chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM) have been widely employed for reductive aminations due to their inertness and ability to dissolve a wide range of substrates. wikipedia.orgorganic-chemistry.orgresearchgate.net However, due to environmental and safety concerns, there has been a significant push towards identifying greener and more benign alternatives. wikipedia.orgacsgcipr.org Research has shown that solvents like ethyl acetate (B1210297) (EtOAc), tetrahydrofuran (THF), and even in some cases, more polar solvents like methanol (B129727), can be effective substitutes. researchgate.netresearchgate.netrsc.org
The reaction kinetics are often dependent on the rate-determining step, which can be the formation of the imine intermediate. researchgate.net This step involves the dehydration of a hemiaminal adduct. Solvents that can facilitate this dehydration, either through azeotropic removal of water or by not interfering with dehydrating agents, are often preferred. Aprotic solvents are generally favored when using hydride-based reducing agents that are water-sensitive. chemicalbook.com
A systematic study on the reductive amination of ketones highlighted that protic solvents like methanol could enhance the rates of imine and Schiff base formation, leading to higher yields compared to aprotic polar (e.g., THF) or apolar (e.g., toluene) solvents. researchgate.net However, the choice of a protic solvent must be compatible with the chosen reducing agent. For instance, sodium triacetoxyborohydride is known to be water-sensitive and decomposes in methanol. wikipedia.orgchemicalbook.com In contrast, sodium cyanoborohydride is stable in acidic solutions and can be used in protic solvents like methanol. wikipedia.org
The following interactive table summarizes the effect of different solvents on the yield of reductive amination for analogous aromatic aldehydes, based on findings from various studies.
| Solvent | Typical Yield (%) | Key Characteristics and Impact on Reaction |
|---|---|---|
| 1,2-Dichloroethane (DCE) | High | Traditional solvent of choice, good solubility for many substrates, but has environmental and health concerns. wikipedia.orgresearchgate.net |
| Dichloromethane (DCM) | High | Similar to DCE, effective but with environmental drawbacks. researchgate.net |
| Tetrahydrofuran (THF) | Good to High | A common aprotic alternative to chlorinated solvents. acs.org |
| Ethyl Acetate (EtOAc) | Good to High | A greener alternative to chlorinated solvents, showing comparable performance in many cases, especially with STAB as the reductant. researchgate.netwikipedia.org |
| Methanol (MeOH) | Variable | Can accelerate imine formation. researchgate.net However, its reactivity with certain reducing agents like STAB must be considered. chemicalbook.com It is a suitable solvent for reactions using NaBH3CN. commonorganicchemistry.com |
| Solvent-free | Good | Offers a green alternative by eliminating solvent waste. Reactions are often carried out by grinding reagents together, sometimes with a catalytic amount of a Lewis acid. jocpr.comtandfonline.com |
Catalyst and Reagent Selection in C-N Bond Forming Reactions
The selection of the reducing agent and any accompanying catalyst is crucial for the success of the C-N bond formation in the reductive amination process. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. chemicalbook.commasterorganicchemistry.com
Hydride Reducing Agents:
Several borohydride-based reagents are commonly used, each with distinct advantages and disadvantages.
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both the iminium ion and the starting aldehyde. masterorganicchemistry.com To achieve selectivity, the reaction is often performed in a stepwise manner, where the imine is pre-formed before the addition of NaBH₄. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent than NaBH₄, it is particularly effective at reducing iminium ions at a much faster rate than ketones or aldehydes, especially under mildly acidic conditions (pH 6-7). wikipedia.orgmasterorganicchemistry.cominterchim.fr This allows for a one-pot reaction. However, a major drawback is the generation of highly toxic hydrogen cyanide gas upon acidification during workup. interchim.fr
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reducing agent that has become a popular alternative to NaBH₃CN due to its enhanced safety profile. chemicalbook.comacs.org It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. acs.org STAB is moisture-sensitive and typically used in aprotic solvents like DCE or THF. wikipedia.orgchemicalbook.com
Catalytic Hydrogenation:
An alternative, greener approach is catalytic hydrogenation, which utilizes hydrogen gas (H₂) or a hydrogen source in the presence of a metal catalyst. wikipedia.orgnih.gov
Catalysts: Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. wikipedia.orgnih.gov These catalysts are efficient for reducing the imine intermediate.
Hydrogen Source: While H₂ gas is common, transfer hydrogenation using sources like formic acid or ammonium formate (B1220265) can also be employed, offering operational simplicity. nih.gov
Advantages: This method avoids the use of stoichiometric hydride reagents, reducing waste. It is considered an environmentally benign process. nih.gov
Limitations: Care must be taken as some catalysts can also reduce other functional groups, such as the aromatic ring or the carbon-bromine bond, under harsh conditions. nih.gov
The following interactive table provides a comparison of common reagents and catalysts for the reductive amination leading to this compound.
| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| NaBH(OAc)₃ (STAB) | Aprotic solvent (DCE, THF), room temp. | Mild, highly selective for iminium ions, safer than NaBH₃CN, suitable for one-pot reactions. chemicalbook.comacs.org | Moisture sensitive, higher cost than NaBH₄. chemicalbook.com |
| NaBH₃CN | MeOH, mildly acidic pH | Selective for iminium ions, allows for one-pot reactions. wikipedia.orginterchim.fr | Highly toxic (releases HCN), potential for cyanide contamination in the product. interchim.fr |
| NaBH₄ | Stepwise reaction (pre-form imine), protic solvent (MeOH, EtOH) | Inexpensive, readily available. | Less selective, can reduce the starting aldehyde, often requires a two-step procedure. organic-chemistry.orgmasterorganicchemistry.com |
| H₂ with Pd/C or Pt/C | Various solvents (MeOH, EtOH, EtOAc), variable pressure and temperature | Green chemistry (water is the only byproduct), high atom economy. wikipedia.orgnih.gov | Requires specialized hydrogenation equipment, potential for dehalogenation or other side reactions. nih.gov |
Stereochemical Considerations in Related Chiral Analogues (if applicable to future derivatization)
While this compound is an achiral molecule, the principles of its synthesis can be extended to produce chiral analogues, which are of significant interest in medicinal chemistry. acs.org The introduction of a stereocenter, typically at the benzylic position, would require an asymmetric synthesis approach.
Several strategies can be employed for the enantioselective synthesis of chiral benzylic amines:
Asymmetric Reductive Amination: This is one of the most direct methods. It involves the reduction of a prochiral imine using a chiral catalyst or a chiral reducing agent.
Catalytic Asymmetric Hydrogenation: Transition metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) complexed with chiral ligands can effectively catalyze the asymmetric hydrogenation of imines, leading to high enantioselectivities. acs.org The design of the chiral ligand is crucial for achieving high levels of stereocontrol.
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric reductive amination of ketones and aldehydes, often using a Hantzsch ester as the hydride source. ims.ac.jp
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine nitrogen, which then directs the stereochemical outcome of the C-N bond formation. The auxiliary is subsequently removed to yield the chiral amine. This is a well-established but less atom-economical method.
Biocatalysis: Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer a highly selective and environmentally friendly route to chiral amines. nih.govnih.gov These enzymes can catalyze reductive amination with excellent enantioselectivity under mild reaction conditions. Protein engineering can be used to tailor the enzymes for specific substrates and to enhance their catalytic efficiency. nih.gov
For the future derivatization of this compound, if a chiral analogue were desired, one could envision replacing one of the methyl groups on the nitrogen with a different substituent and introducing a chiral center at the benzylic carbon. For example, the asymmetric reductive amination of 3-bromo-4-fluorobenzaldehyde with a primary amine (e.g., methylamine) using a chiral catalyst would yield a chiral secondary amine. Subsequent alkylation would then provide the chiral tertiary amine. This highlights the potential for creating a diverse library of chiral compounds based on the core structure.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Bromo 4 Fluorophenyl Methyl Dimethylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Environment Mapping
The ¹H NMR spectrum of [(3-Bromo-4-fluorophenyl)methyl]dimethylamine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would show complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The benzylic protons and the methyl protons of the dimethylamine (B145610) group would appear in the aliphatic region of the spectrum.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| Aromatic-H | 7.0 - 7.5 | Multiplet | 3H |
| Benzylic-CH₂ | 3.4 - 3.6 | Singlet | 2H |
| N(CH₃)₂ | 2.2 - 2.4 | Singlet | 6H |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JC-F), appearing as a doublet. The other aromatic carbons will also show smaller couplings to fluorine.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-F | 155 - 160 (d, ¹JC-F ≈ 245 Hz) |
| C-Br | 110 - 115 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C | 130 - 140 |
| Benzylic-CH₂ | 60 - 65 |
| N(CH₃)₂ | 40 - 45 |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions. 'd' denotes a doublet.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Localization
¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the aromatic ring. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily helping to assign the protons within the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the benzyl (B1604629) group to the dimethylamine moiety and for assigning the quaternary carbons in the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₉H₁₁BrFN. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Expected HRMS Data:
| Ion | Calculated m/z for C₉H₁₁⁷⁹BrFN⁺ | Calculated m/z for C₉H₁₁⁸¹BrFN⁺ |
| [M+H]⁺ | 232.0137 | 234.0116 |
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways would include the cleavage of the benzylic C-N bond, leading to the formation of the 3-bromo-4-fluorobenzyl cation, and the loss of a methyl group from the dimethylamine moiety.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical experiment involving this compound, the molecule is first ionized, commonly through protonation under electrospray ionization (ESI) conditions, to form the molecular ion [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.
The fragmentation of protonated benzylamines is well-characterized. The most prominent fragmentation pathway for this compound would involve the heterolytic cleavage of the benzylic carbon-nitrogen bond. This is due to the high stability of the resulting 3-bromo-4-fluorobenzyl carbocation, which is resonance-stabilized by the aromatic ring.
Expected Fragmentation Pathways:
Formation of the Benzyl Cation: The primary fragmentation event is the loss of a neutral dimethylamine molecule from the protonated parent ion. [C₉H₁₁BrFN + H]⁺ → [C₇H₅BrF]⁺ + C₂H₇N
m/z of precursor ion ([M+H]⁺): 232.02/234.02 (due to bromine isotopes ⁷⁹Br/⁸¹Br)
m/z of fragment (3-bromo-4-fluorobenzyl cation): 188.96/190.96
Neutral loss: 45.06 (dimethylamine)
Further Fragmentation: While the 3-bromo-4-fluorobenzyl cation is relatively stable, further fragmentation under higher collision energies could occur, potentially involving the loss of a hydrogen fluoride (B91410) (HF) or bromine (Br) radical, although these are generally less favorable pathways compared to the initial C-N bond cleavage.
The study of such fragmentation patterns provides a veritable fingerprint for the molecule, allowing for its confident identification in complex mixtures and serving as a basis for further structural analysis of its derivatives. acs.orgnih.gov
Table 1: Predicted MS/MS Fragmentation Data for Protonated this compound
| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Neutral Loss |
|---|
Note: m/z values are calculated for the most abundant isotopes and will show a characteristic isotopic pattern for bromine-containing fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By analyzing the absorption (IR) or scattering (Raman) of light, specific functional groups and structural features can be identified. For this compound, these techniques are essential for confirming the presence of its key structural components.
The vibrational spectrum of this compound is expected to be rich with characteristic bands corresponding to its aromatic ring, halogen substituents, and aliphatic amine moiety.
Aromatic Ring: The C-H stretching vibrations of the benzene (B151609) ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region. Bending modes (in-plane and out-of-plane) provide information about the substitution pattern.
Halogen Substituents: The C-F stretching vibration is typically strong and found in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration occurs at lower wavenumbers, generally in the 700-500 cm⁻¹ range.
Alkyl Amine Group: The C-N stretching vibration of the dimethylamino group is expected around 1250-1020 cm⁻¹. The C-H stretching and bending modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups will be observed in the 2990-2800 cm⁻¹ and 1470-1380 cm⁻¹ regions, respectively.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₂, CH₃) | Stretching | 2990 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aliphatic C-H (CH₂, CH₃) | Bending | 1470 - 1380 |
| C-F | Stretching | 1250 - 1100 |
| C-N | Stretching | 1250 - 1020 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While other spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can definitively establish bond lengths, bond angles, and torsional angles, providing an exact model of the molecule's conformation.
For this compound, a successful crystallographic analysis would require growing a suitable single crystal from a solution. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
The data obtained would confirm:
The substitution pattern on the benzene ring.
The precise C-Br, C-F, C-C, and C-N bond lengths and the angles between them.
The conformation of the dimethylaminomethyl side chain relative to the phenyl ring.
Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing.
While a specific crystal structure for the title compound is not publicly available, data from structurally related bromo- and amino-containing compounds demonstrate the type of information that would be obtained. nih.govnih.gov
Table 3: Representative Crystallographic Data for a Substituted Bromo-Amino Compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₅H₉BrN₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 15.1993 (6) |
| b (Å) | 6.9377 (4) |
| c (Å) | 7.8771 (7) |
| β (°) | 93.869 (3) |
| Volume (ų) | 828.73 (9) |
Data is for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one as a representative example of a molecule containing C-Br and dimethylamino groups. nih.gov
Application of Advanced Spectroscopic Methodologies for Impurity Profiling and Purity Assessment
Impurity profiling is a critical aspect of chemical synthesis, ensuring the quality, safety, and efficacy of a substance. biomedres.usnih.gov Advanced spectroscopic techniques are indispensable for the detection, identification, and quantification of impurities that may arise during the synthesis of this compound.
Potential impurities could include starting materials, reagents, intermediates, by-products from side reactions (e.g., isomers, over-brominated products), or degradation products. A multi-technique approach is often employed for comprehensive purity assessment.
Mass Spectrometry (LC-MS/MS or GC-MS): Hyphenated chromatographic-mass spectrometric techniques are highly sensitive and selective for impurity profiling. arborpharmchem.com Chromatography separates the main compound from its impurities, and the mass spectrometer provides molecular weight and structural information for each component. The unique fragmentation patterns of impurities, as determined by MS/MS, can be used for their structural elucidation, even at trace levels. nih.gov
Infrared (IR) and Raman Spectroscopy: These methods can be used for bulk purity assessment. The presence of unexpected peaks in an IR or Raman spectrum can indicate the presence of an impurity with different functional groups (e.g., a hydroxyl group from a precursor, or a carbonyl group from an oxidation by-product). ijrar.org While less sensitive than MS for trace analysis, these techniques are valuable for rapid quality control. core.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: Though not detailed in the preceding sections, quantitative NMR (qNMR) is a powerful primary method for purity assessment. It can be used to quantify the main compound against a certified reference standard and to identify and quantify impurities without needing to isolate them, provided they have unique signals in the NMR spectrum. nih.gov
By combining these advanced spectroscopic methodologies, a comprehensive profile of this compound can be established, ensuring its structural integrity and defining its purity level with a high degree of confidence.
Computational and Theoretical Studies on 3 Bromo 4 Fluorophenyl Methyl Dimethylamine
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis
Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecules. For [(3-Bromo-4-fluorophenyl)methyl]dimethylamine, DFT calculations would be instrumental in elucidating its electronic structure, optimizing its molecular geometry, and exploring its conformational landscape.
By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule can be determined, providing precise bond lengths, bond angles, and dihedral angles. This foundational data is crucial for understanding the molecule's three-dimensional arrangement.
Furthermore, conformational analysis through DFT would identify the various stable conformers of the molecule arising from the rotation around single bonds, particularly the C-N bond and the bond connecting the phenyl ring to the methylene (B1212753) group. The relative energies of these conformers would indicate their population distribution at a given temperature.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| C-Br Bond Length (Å) | ~1.90 |
| C-F Bond Length (Å) | ~1.35 |
| C-N (benzyl) Bond Length (Å) | ~1.47 |
| C-N (methyl) Bond Length (Å) | ~1.45 |
| C-Br Bond Angle (°) | ~120 |
| C-F Bond Angle (°) | ~120 |
| C-N-C (methyl) Bond Angle (°) | ~110 |
Note: These are estimated values based on typical bond lengths and angles for similar molecular fragments and require actual DFT calculations for validation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers reliable methods for predicting spectroscopic data, which can aid in the experimental characterization of this compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can help in the assignment of peaks and confirm the molecular structure. The predicted shifts would be influenced by the electronic environment of each nucleus, which is shaped by the electronegative halogen atoms and the dimethylamino group.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C ring vibrations, and C-N stretching. This information is invaluable for interpreting experimental vibrational spectra and identifying characteristic functional groups.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value Range |
| ¹H NMR Chemical Shift (δ, ppm) - Aromatic Protons | 7.0 - 7.8 |
| ¹H NMR Chemical Shift (δ, ppm) - Methylene Protons | 3.5 - 4.0 |
| ¹H NMR Chemical Shift (δ, ppm) - Methyl Protons | 2.2 - 2.5 |
| ¹³C NMR Chemical Shift (δ, ppm) - Aromatic Carbons | 115 - 160 |
| ¹³C NMR Chemical Shift (δ, ppm) - Methylene Carbon | 55 - 65 |
| ¹³C NMR Chemical Shift (δ, ppm) - Methyl Carbons | 40 - 50 |
| IR Vibrational Frequency (cm⁻¹) - C-Br Stretch | 500 - 600 |
| IR Vibrational Frequency (cm⁻¹) - C-F Stretch | 1000 - 1200 |
| IR Vibrational Frequency (cm⁻¹) - C-N Stretch | 1180 - 1280 |
Note: These are estimated ranges based on known spectroscopic data for similar compounds and require specific calculations for accuracy.
Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Solution-Phase Behavior
While DFT calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent.
MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), it is possible to study its solvation, diffusion, and intermolecular interactions.
Key insights from MD simulations would include the radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from the solute, and the nature of intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (if applicable with protic solvents).
Reactivity Predictions and Mechanistic Modeling of Synthetic Transformations
Computational methods are also employed to predict the reactivity of a molecule and to model the mechanisms of chemical reactions. For this compound, this could involve identifying the most likely sites for electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's reactivity. The HOMO location suggests where the molecule is most likely to donate electrons (nucleophilic character), while the LUMO location indicates where it is most likely to accept electrons (electrophilic character).
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Mechanistic modeling could be used to study the pathways of synthetic transformations involving this compound, such as nucleophilic substitution at the benzylic position or reactions involving the aromatic ring. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.
Quantitative Structure-Property Relationships (QSPR) in Related Halogenated Tertiary Amines
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of molecules and their physicochemical properties. While no specific QSPR studies on this compound were found, the principles of QSPR can be applied to a series of related halogenated tertiary amines to predict their properties.
By calculating a variety of molecular descriptors (e.g., topological, electronic, and steric) for a set of similar compounds with known experimental properties (e.g., boiling point, solubility, or biological activity), a predictive model can be built using statistical methods like multiple linear regression or machine learning algorithms. Such a model could then be used to estimate the properties of this compound. A study on benzylamine (B48309) salts has demonstrated the utility of QSPR in predicting aqueous solubility using calculated molecular descriptors.
Synthetic Utility and Applications of 3 Bromo 4 Fluorophenyl Methyl Dimethylamine in Complex Molecule Synthesis
Role of [(3-Bromo-4-fluorophenyl)methyl]dimethylamine as a Versatile Intermediate in Organic Synthesis
This compound serves as a crucial and versatile intermediate in the field of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the strategic placement of three key functional groups on a stable aromatic scaffold: a bromine atom, a fluorine atom, and a dimethylaminomethyl group. This specific arrangement allows for a series of selective and sequential chemical modifications.
The aryl bromide is the most prominent reactive site, acting as a handle for a wide array of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse carbon-based and heteroatomic substituents at the C3 position of the benzene (B151609) ring. The fluorine atom at the C4 position significantly influences the electronic properties of the aromatic ring, enhancing its stability and often improving the pharmacokinetic profile of derivative compounds in medicinal chemistry contexts. The dimethylaminomethyl moiety, while seemingly simple, can act as a directing group, influence solubility, and serve as a basic site for salt formation or further functionalization. The interplay of these functionalities makes the compound a valuable starting material for building molecular complexity efficiently.
Derivatization Strategies for Expanding Molecular Complexity from the Parent Compound
The aryl bromide moiety of this compound is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. nih.govrsc.org This transformation is widely used to synthesize biaryl and substituted aryl structures, which are common motifs in pharmaceuticals. ugr.es For instance, coupling this compound with various arylboronic acids can generate a library of compounds with diverse electronic and steric properties. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. ugr.es
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is instrumental in synthesizing arylalkynes, which are important precursors for many complex molecules, including natural products, polymers, and biologically active compounds. researchgate.net The resulting alkyne can undergo further transformations, such as cyclizations or reductions, adding another layer of molecular diversity. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org
Below is a table illustrating the application of these cross-coupling reactions on the parent compound.
| Reaction Type | Coupling Partner | Catalyst System | Product Class | Significance |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 3-Aryl-4-fluorobenzylamines | Access to biaryl scaffolds for pharmaceuticals and materials. ugr.esmdpi.com |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-Alkynyl-4-fluorobenzylamines | Synthesis of conjugated systems and precursors for heterocycles. researchgate.netresearchgate.net |
This interactive table summarizes key palladium-catalyzed cross-coupling reactions applicable to the title compound.
Beyond cross-coupling, the functional groups on this compound can be interconverted to further expand molecular complexity.
Aromatic Ring Modifications: The bromine atom can be replaced through other transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination to form new C-N bonds. nih.gov Additionally, the electronic nature of the ring, influenced by the fluoro and bromo substituents, allows for selective electrophilic aromatic substitution reactions, although conditions must be carefully controlled.
Amine Moiety Transformations: The tertiary dimethylamine (B145610) can be targeted for specific chemical changes. It can be oxidized to an N-oxide, which can alter the compound's physical properties and provide a handle for further reactions. Alternatively, demethylation can occur under specific conditions to yield the corresponding secondary or primary amine. These amines can then be used in a variety of subsequent reactions, such as amide bond formation or reductive amination, to build more complex side chains.
Preparation of Advanced Chemical Scaffolds for Diverse Synthetic Libraries
The true power of this compound as an intermediate is realized in its application for creating diverse synthetic libraries. In drug discovery and materials science, it is often necessary to synthesize a large number of related compounds (a library) to screen for desired properties. The subject compound is an ideal starting point for such endeavors.
A common strategy involves a divergent synthetic approach. The core scaffold, this compound, is subjected to a primary diversification step, such as a Suzuki coupling with a small set of boronic acids. mdpi.com Each of the resulting products can then undergo a secondary diversification reaction, perhaps targeting the amine functionality. This combinatorial approach allows for the rapid generation of hundreds or thousands of unique molecules from a single, versatile starting material. This strategy has been implicitly used in the generation of novel compounds for various therapeutic targets.
Development of Novel Retrosynthetic Strategies Incorporating the Compound as a Key Building Block
In retrosynthetic analysis, a target molecule is deconstructed into simpler, commercially available precursors. This compound often emerges as a logical and strategic building block when a target molecule contains the 3-substituted-4-fluorobenzyl amine core.
For example, in the design of a complex pharmaceutical agent containing a substituted 4-fluorophenyl moiety attached to a nitrogen-containing heterocycle, a retrosynthetic disconnection would logically lead back to this compound. The key disconnection would be the bond formed via a palladium-catalyzed reaction at the C3 position. This is exemplified in the synthesis of certain serotonin (B10506) transporter (SERT) probes, where a brominated precursor is coupled via Suzuki reaction to build a more complex structure. nih.gov
Future Research Directions and Unexplored Avenues for 3 Bromo 4 Fluorophenyl Methyl Dimethylamine
Development of Green Chemistry Approaches for Sustainable Synthesis
The future synthesis of [(3-Bromo-4-fluorophenyl)methyl]dimethylamine and its derivatives must align with the principles of green chemistry to minimize environmental impact and enhance safety. jddhs.comrsc.org Key areas of research include the adoption of biocatalysis and the use of environmentally benign solvents.
Biocatalytic methods, particularly using enzymes like transaminases, offer a promising green alternative to traditional synthetic routes. researchgate.net Amine transaminases (ATAs) can catalyze the synthesis of chiral amines under mild conditions with high enantioselectivity, which would be a significant advancement for producing chiral analogues of the target compound. rsc.org Research could focus on identifying or engineering a suitable transaminase for the asymmetric amination of a precursor ketone, 3-bromo-4-fluorobenzaldehyde (B1265969), to produce vanillylamine, a related benzylamine (B48309). researchgate.net This enzymatic approach would operate in aqueous media, eliminating the need for hazardous reagents and organic solvents. researchgate.net
The replacement of conventional volatile organic solvents (VOCs) is another critical research direction. Deep Eutectic Solvents (DESs) have emerged as effective and environmentally friendly substitutes, acting as both solvent and catalyst in some amination reactions. mdpi.com Future studies could explore the synthesis of this compound in DESs, which can enhance reaction rates and selectivity through their unique hydrogen-bonding properties. mdpi.com Other green solvents to investigate include cyclopentyl methyl ether (CPME), Cyrene™, and even water, which have been successfully used for various amine and amide syntheses, offering benefits such as reduced toxicity and easier workup procedures. digitellinc.comnih.govrsc.org
| Green Chemistry Approach | Potential Advantages | Key Research Objective |
|---|---|---|
| Biocatalysis (e.g., Transaminases) | High selectivity, mild reaction conditions, use of aqueous media, reduced waste. researchgate.netrsc.org | Develop an enzymatic route for the asymmetric synthesis of chiral derivatives. |
| Deep Eutectic Solvents (DESs) | Low volatility, biodegradable, potential dual role as solvent and catalyst. mdpi.com | Optimize synthesis in DESs to replace traditional volatile organic compounds. |
| Alternative Green Solvents (e.g., CPME, Water) | Reduced environmental impact, improved safety profile, simplified purification. digitellinc.comnih.gov | Investigate reaction efficiency and scalability in various bio-based or safer solvents. |
| Borrowing Hydrogen Methodology | Atom-economic, waste-free, uses readily available alcohols as starting materials. acs.org | Develop a catalytic system (e.g., using commercial Ni catalysts) for the direct amination of (3-bromo-4-fluorophenyl)methanol. acs.org |
Implementation of Flow Chemistry Methodologies for Scalable Production
For the transition from laboratory-scale synthesis to industrial production, flow chemistry and microreactor technology present a superior alternative to traditional batch processes. irost.irirost.ir These technologies offer enhanced safety, better process control, improved heat and mass transfer, and greater scalability. irost.irnoelresearchgroup.commdpi.com
The synthesis of this compound likely involves energetic reactions or hazardous intermediates, making it an ideal candidate for continuous flow processing. Microreactors, with their high surface-to-volume ratio, allow for precise temperature control, mitigating risks associated with exothermic reactions. mdpi.comresearchgate.net This technology enables the safe use of reactive intermediates and can streamline multi-step sequences into a single, uninterrupted process without the need for isolating intermediates. noelresearchgroup.com Future research should focus on developing a telescoped flow process for the on-demand synthesis of the target compound, which would be particularly valuable for producing building blocks that may have limited long-term stability. nih.gov A continuous-flow microreaction process could be designed to achieve high yields and selectivity, as has been demonstrated for the nitration of other aromatic compounds, and could be scaled up for industrial production. rsc.org
| Flow Chemistry Advantage | Application to Synthesis | Future Research Goal |
|---|---|---|
| Enhanced Safety | Control of exothermic reactions and handling of hazardous reagents or intermediates in small, contained volumes. noelresearchgroup.com | Design a flow protocol that minimizes risks associated with reagents used in halogenation or amination steps. |
| Improved Scalability | Production can be increased by running the system for longer durations or by parallelizing reactors ("scaling out"). rsc.org | Develop and validate a scalable flow process from milligram to kilogram quantities. |
| Process Intensification | Reduced reaction times, higher yields, and integration of multiple reaction and purification steps. researchgate.netnih.gov | Create a multi-step, "telescoped" flow synthesis that proceeds from simple precursors to the final product without manual intervention. |
| Precise Process Control | Fine-tuning of reaction parameters (temperature, pressure, residence time) to maximize product yield and minimize byproducts. mdpi.com | Optimize reaction conditions in a microreactor to achieve >99% purity directly from the reactor output. |
Exploration of Novel Reactivity Patterns for the Bromine and Fluorine Substituents in Advanced Transformations
The aromatic core of this compound is decorated with two distinct halogens, offering a platform for selective and sequential functionalization. While the carbon-bromine (C-Br) bond is a well-established handle for cross-coupling reactions, the carbon-fluorine (C-F) bond is significantly stronger and less reactive, creating opportunities for orthogonal chemistry.
Future research should systematically explore this reactivity difference. The C-Br bond can be readily employed in palladium- or nickel-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds. A more challenging and innovative research avenue lies in the selective activation of the C-F bond. researchgate.net Recent advances have shown that nickel complexes with N-heterocyclic carbene ligands can catalyze the cross-coupling of aryl Grignard reagents with aromatic C-F bonds. researchgate.net Furthermore, visible light photoredox catalysis is an emerging strategy for C-F bond cleavage under mild conditions. nih.gov
A key objective would be to develop catalytic systems that allow for the selective functionalization of either the C-Br or the C-F bond, or both, in a controlled manner. This would enable the synthesis of complex, tetra-substituted aromatic structures from a single starting material. Metalloenzymes, which have been shown to cleave C-F bonds in some substrates, could also provide inspiration for novel biocatalytic defluorination strategies. nih.gov
Design and Synthesis of Precursors for Emerging Functional Materials
Beyond its role as a pharmaceutical intermediate, this compound can be envisioned as a key monomer for the synthesis of novel functional polymers. The presence of fluorine atoms in polymers is known to impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.netumn.edu
Research in this area should focus on using the compound as a building block for high-performance polymers like polyimides or polyethers. The amine functionality could be used for polymerization reactions, while the bromo-fluoro-aromatic moiety would be incorporated into the polymer backbone. For instance, after converting the amine to a diamine or diol derivative, polycondensation with fluorinated linkers via nucleophilic aromatic substitution could yield novel fluorinated polymers. mdpi.com The bromine atom could be retained in the final polymer as a site for post-polymerization modification, allowing for the tuning of material properties. Such fluorinated polymers could find applications in gas separation membranes, low-energy surface coatings, or advanced dielectrics. researchgate.netmdpi.com
Integration with Automated Synthesis Platforms and High-Throughput Experimentation for Library Generation
Modern drug and materials discovery relies heavily on the rapid synthesis and screening of large numbers of compounds. nih.govresearchgate.net this compound is an excellent candidate for inclusion in automated synthesis workflows to generate diverse chemical libraries.
Future work should involve integrating this building block into robotic platforms capable of performing parallel synthesis. nih.govresearchgate.net High-throughput experimentation (HTE) can be used to rapidly screen a wide array of reaction conditions (catalysts, solvents, bases) to optimize transformations of the core molecule. cam.ac.ukrsc.org For example, an automated platform could perform hundreds of Suzuki coupling reactions in parallel on the bromine substituent using a library of boronic acids. Similarly, the amine group could be reacted with a diverse set of carboxylic acids or other electrophiles. nih.gov
The combination of automated synthesis and HTE would dramatically accelerate the exploration of the chemical space around this scaffold. cam.ac.uknih.gov The resulting libraries of novel compounds could then be screened for biological activity or material properties, significantly speeding up the discovery process. Stopped-flow synthesis, which combines the advantages of batch and flow chemistry, is another automated technique well-suited for generating combinatorial libraries with minimal reagent use. nih.gov
Q & A
Q. What are the standard synthetic routes for [(3-Bromo-4-fluorophenyl)methyl]dimethylamine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-bromo-4-fluorobenzyl chloride with dimethylamine under basic conditions (e.g., K₂CO₃) in anhydrous solvents like THF or DMF yields the target amine . Alternative routes may involve boronic acid intermediates, where Suzuki-Miyaura cross-coupling is employed to introduce the dimethylamine group . Purification often utilizes column chromatography or recrystallization to isolate the product.
Q. How is this compound structurally characterized?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbon frameworks, with deshielding effects from bromine and fluorine noted .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain caused by bulky substituents .
- Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., Br/Br) .
Q. What are the key reactivity patterns of this compound?
The tertiary amine undergoes:
- Oxidation : Forms an N-oxide derivative under mild oxidizing agents (e.g., H₂O₂) .
- Alkylation/Quaternization : Reacts with alkyl halides to form quaternary ammonium salts, useful in catalysis .
- Electrophilic substitution : Bromine and fluorine direct regioselective aromatic substitution (e.g., nitration at the 5-position) .
Advanced Research Questions
Q. What experimental challenges arise in synthesizing this compound, and how are they mitigated?
Challenges include:
- Steric hindrance : Bulky bromine and fluorine groups reduce reaction yields. Optimizing solvent polarity (e.g., DMSO) and using phase-transfer catalysts improve efficiency .
- Byproduct formation : Competing N-methylation is minimized by controlling stoichiometry and reaction temperature .
- Purification : High-purity isolation requires gradient elution in chromatography or fractional distillation .
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
Discrepancies in biological assays (e.g., IC₅₀ variability) may stem from:
- Electronic effects : Substituents alter electron density, affecting binding affinity. QSPR/QSAR models correlate Hammett constants (σ) with bioactivity .
- Solubility : LogP adjustments via prodrug strategies (e.g., hydrochloride salts) enhance bioavailability .
- Metabolic stability : Radiolabeling (e.g., C) tracks degradation pathways in vitro .
Q. What computational approaches model the electronic properties of this compound?
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
- QSPR models : Infrared carbonyl frequencies (νCO) serve as experimental parameters to validate electronic distributions .
Q. What role does this compound play in biochemical pathway studies?
The compound is investigated for:
- Methyltransferase inhibition : Competes with S-adenosylmethionine (SAM) in methylation assays .
- Receptor modulation : Acts as a cholinergic receptor ligand, with binding affinity quantified via radioligand displacement .
- Antimicrobial activity : Disrupts bacterial membrane integrity, validated through MIC assays against Gram-positive pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

